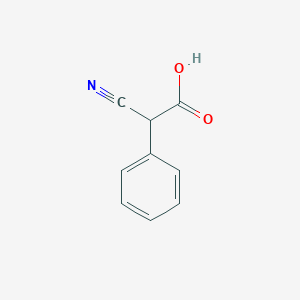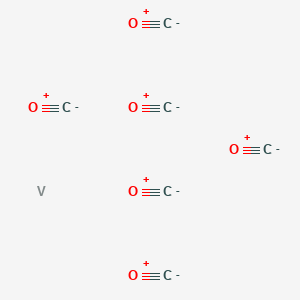
Hexacarbonylvanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacarbonylvanadium, also known as vanadium hexacarbonyl, is a metal carbonyl compound that is widely used in scientific research. It is a colorless, air-sensitive solid that has a molecular weight of 218.05 g/mol. Hexacarbonylvanadium is a highly reactive compound that has numerous applications in different fields of science.
Mécanisme D'action
The mechanism of action of hexacarbonylHexacarbonylvanadium is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in glucose metabolism. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of insulin signaling. HexacarbonylHexacarbonylvanadium has also been shown to inhibit the activity of glycogen synthase kinase-3, which is involved in the regulation of glucose metabolism.
Effets Biochimiques Et Physiologiques
HexacarbonylHexacarbonylvanadium has been shown to have a number of biochemical and physiological effects. It has been shown to lower blood glucose levels in animal models of diabetes. It has also been shown to increase insulin sensitivity and improve glucose tolerance. HexacarbonylHexacarbonylvanadium has been shown to have antioxidant activity and to protect against oxidative stress. It has also been shown to have anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using hexacarbonylHexacarbonylvanadium in lab experiments include its high reactivity, its ability to act as a catalyst, and its potential therapeutic applications. However, hexacarbonylHexacarbonylvanadium is highly toxic and must be handled with care. It is also air-sensitive and must be stored under an inert atmosphere.
Orientations Futures
There are numerous future directions for the study of hexacarbonylHexacarbonylvanadium. One area of research is the development of new Hexacarbonylvanadium compounds with improved therapeutic properties. Another area of research is the study of the mechanism of action of hexacarbonylHexacarbonylvanadium and other Hexacarbonylvanadium compounds. Further studies are needed to fully understand the biochemical and physiological effects of hexacarbonylHexacarbonylvanadium.
Méthodes De Synthèse
HexacarbonylHexacarbonylvanadium is commonly synthesized by the reaction of Hexacarbonylvanadium pentoxide with carbon monoxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as tetrahydrofuran or diethyl ether. The product is then purified by sublimation under vacuum.
Applications De Recherche Scientifique
HexacarbonylHexacarbonylvanadium has numerous applications in scientific research. It is commonly used as a precursor for the synthesis of other Hexacarbonylvanadium compounds. It is also used as a catalyst in organic synthesis reactions. HexacarbonylHexacarbonylvanadium has been shown to exhibit antitumor activity in vitro and in vivo. It has also been shown to have potential as a therapeutic agent for the treatment of diabetes.
Propriétés
Numéro CAS |
14024-00-1 |
|---|---|
Nom du produit |
Hexacarbonylvanadium |
Formule moléculaire |
C6H12O6V |
Poids moléculaire |
231.09738 |
Nom IUPAC |
carbon monoxide;vanadium |
InChI |
InChI=1S/6CO.V/c6*1-2; |
Clé InChI |
BVSRFQDQORQURQ-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
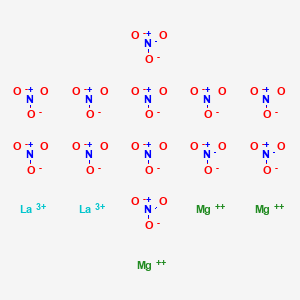
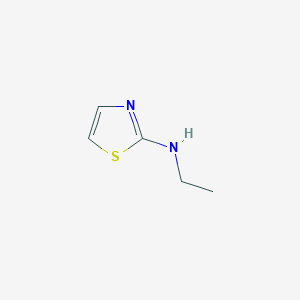
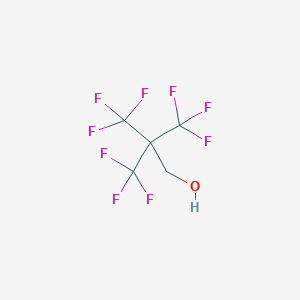
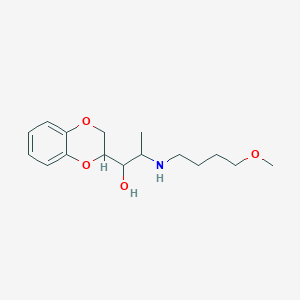
![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
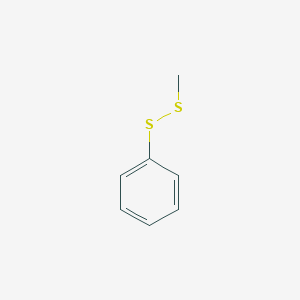
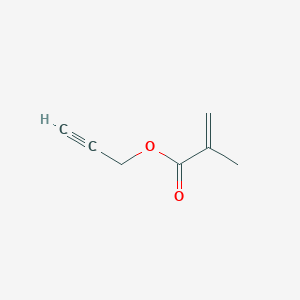
![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)
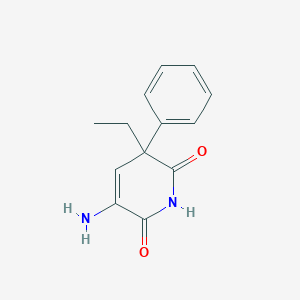

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
